Safety Data Sheet (SDS) for pyrazole aniline derivatives
Safety Data Sheet (SDS) for pyrazole aniline derivatives
Title: Comprehensive Safety Data Profiling and Hazard Assessment of Pyrazole Aniline Derivatives in Drug Development
Introduction Pyrazole aniline derivatives represent a privileged scaffold in medicinal chemistry, frequently leveraged for their potent anti-inflammatory, antimicrobial, and anticancer properties[1]. However, the fusion of a pyrazole ring with an aniline moiety creates a complex toxicological profile. Standard, template-based Safety Data Sheets (SDS) are grossly insufficient for novel derivatives in drug development. Under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) and the Globally Harmonized System (GHS), manufacturers must empirically validate and author 16-section SDSs that accurately reflect the unique hazards of these new chemical entities[2][3]. This whitepaper provides an in-depth, causality-driven guide to profiling the physicochemical and toxicological hazards of pyrazole aniline derivatives.
1. Mechanistic Toxicology: The Causality of Dual-Moiety Hazards To accurately author Section 11 (Toxicological Information) of an SDS, one must understand the distinct mechanistic liabilities introduced by both halves of the molecule.
The Aniline Moiety and Methemoglobinemia Aniline and its derivatives are notorious for inducing methemoglobinemia, a condition where the ferrous iron (Fe2+) in hemoglobin is oxidized to the ferric state (Fe3+), severely impairing oxygen transport[4][5]. Causally, the parent aniline is not the direct oxidant. Upon hepatic clearance, the compound undergoes CYP450-mediated N-hydroxylation to form toxic metabolites, such as phenylhydroxylamine[4]. These N-hydroxylamines enter red blood cells (RBCs) and establish a redox cycle with oxyhemoglobin, generating reactive oxygen species (ROS) and hydroxylamine-centered radicals that cause RBC injury and hemolysis[6]. Halogenated anilines (e.g., p-fluoro or p-chloro substitutions) exhibit prolonged toxicity because their electronegativity stabilizes the toxic metabolites, keeping methemoglobin levels elevated for up to 240 minutes in vivo[6].
The Pyrazole Core and Hepatotoxicity While pyrazole derivatives are celebrated for inhibiting COX-2 and modulating inflammatory pathways, they carry inherent risks of mild to moderate hepatotoxicity[7]. The toxicity is primarily driven by oxidative stress and cellular injury during hepatic metabolism[8]. Interestingly, structural modifications can flip this liability; for instance, certain benzimidazole-pyrazole hybrids demonstrate hepatoprotective effects by upregulating the Nrf2 antioxidant pathway and suppressing NF-κB[8]. Therefore, empirical screening is mandatory to determine whether a novel derivative acts as a hepatotoxin or a hepatoprotectant.
2. Quantitative Hazard Profiling The following table summarizes the quantitative toxicological thresholds commonly observed during the profiling of pyrazole aniline derivatives, which directly inform GHS hazard classifications.
| Derivative Class / Moiety | Primary Hazard | Mechanism of Toxicity | Key Quantitative Metric | GHS Hazard Category |
| Aniline Core | Methemoglobinemia | N-hydroxylation to phenylhydroxylamine; Hb oxidation | MetHb induction up to 75% at 300 µM[6] | Category 3 (Target Organ Toxicity) |
| Halogenated Anilines | Severe Blood Toxicity | Electronegativity stabilizes hydroxylamine radicals | Sustained MetHb elevation > 240 mins[6] | Category 2 (Specific Target Organ) |
| Pyrazole Core | Hepatotoxicity | CYP450-mediated oxidative stress | ALT increase (1.5-fold in vivo)[7] | Category 4 (Acute Toxicity) |
| Pyrazole-Aniline Hybrids | Ecotoxicity / Biofilm | Membrane disruption & virulence factor suppression | MIC 1–50 µg/mL against Vibrio species[9] | Category 1 (Acute Aquatic Toxicity) |
3. Self-Validating Experimental Protocols for SDS Generation To generate robust data for SDS Sections 11 (Toxicological) and 12 (Ecological), drug development professionals must employ self-validating assay systems. A protocol is self-validating when it contains internal controls that prove the mechanistic pathway being tested.
Protocol A: In Vitro Methemoglobinemia Assay (RBCs) Causality Check: RBCs must be washed to remove plasma proteins that could non-specifically bind the drug, ensuring the hemoglobin is exposed to the true free-drug concentration.
-
Preparation: Isolate rat or human RBCs and wash three times with cold Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Dosing: Prepare test compound dilutions ranging from 30 to 300 µM[6].
-
Internal Validation (Controls): Use 100 µM phenylhydroxylamine as a positive control (known to induce rapid MetHb) and vehicle (DMSO < 0.1%) as a negative control[4].
-
Incubation: Incubate the RBC suspensions with the compounds at 37°C for up to 240 minutes[6]. The extended time is critical for halogenated derivatives, which exhibit delayed peak toxicity.
-
Quantification: Lyse the cells using a hypotonic buffer and measure absorbance spectrophotometrically at 630 nm (specific for MetHb) and 540 nm (total hemoglobin). Calculate the % MetHb.
Protocol B: Hepatotoxicity and CYP450 Profiling (HepG2) Causality Check: To prove that toxicity is CYP-mediated (like many pyrazoles), the assay is run with and without a pan-CYP inhibitor (e.g., 1-aminobenzotriazole). If toxicity decreases with the inhibitor, the metabolites are the confirmed culprits.
-
Culturing: Seed HepG2 cells in 96-well plates at
cells/well and incubate for 24 hours. -
Treatment: Expose cells to pyrazole aniline derivatives (1–100 µM) in the presence and absence of 1 mM 1-aminobenzotriazole for 48 hours.
-
Viability Assessment: Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm.
-
Biomarker Leakage: Sample the supernatant and assay for Alanine Aminotransferase (ALT) leakage to quantify acute cellular injury[7].
4. Toxicological Profiling Workflow
Fig 1: Self-validating toxicological workflow for generating GHS-compliant SDS data.
5. GHS Classification and SDS Authoring Once empirical data is gathered, it must be translated into the 16-section OSHA/GHS format[2].
-
Section 2 (Hazard Identification): Based on the RBC assay, if a derivative induces >10% MetHb, it must carry the GHS Signal Word "Warning" or "Danger" and specific Hazard Statements (e.g., H373: May cause damage to organs through prolonged or repeated exposure)[10].
-
Section 11 (Toxicological Information): This section must explicitly list the LD50/IC50 data, routes of exposure, and the delayed effects of halogenated aniline clearance[10].
-
Section 12 (Ecological Information): Pyrazole anilines often exhibit potent antimicrobial properties, inhibiting biofilm formation in species like Staphylococcus aureus and Vibrio at concentrations as low as 1 µg/mL[9][11]. While beneficial for drug efficacy, this necessitates a Category 1 Aquatic Toxicity classification, requiring appropriate environmental release precautions[9].
References [4] Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed - NIH. Source: nih.gov. URL:[6] Aniline derivative-induced methemoglobin in rats - PubMed. Source: nih.gov. URL:[5] why is anilene so toxic? - Filo. Source: askfilo.com. URL:[2] OSHA SDS Authoring Guidance: Everything You Need to Know | US. Source: sdsmanager.com. URL:[10] Hazard Communication Standard: Safety Data Sheets - OSHA. Source: osha.gov. URL:[7] From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Source: ijpsjournal.com. URL:[3] Navigating the US Hazard Communication Standard (HCS): Your Essential HazCom and GHS Guide. Source: h2compliance.com. URL:[8] Hepatoprotective potential of M3F, a benzimidazole pyrazole derivative, against paracetamol induced hepatotoxicity. Source: researchgate.net. URL:[11] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Source: nih.gov. URL:[9] Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Source: nih.gov. URL:[1] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: nih.gov. URL:
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OSHA SDS Authoring Guidance: Everything You Need to Know | US [sdsmanager.com]
- 3. HazCom & GHS Compliance Guide: OSHA Rules, SDS, & Label Requirements | H2 Compliance [h2compliance.com]
- 4. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. why is anilene so toxic? | Filo [askfilo.com]
- 6. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
